BenchChemオンラインストアへようこそ!

VU0361737

Neuroinflammation Microglia mGluR4 PAM

VU0361737 (ML128) is the only mGluR4 PAM with validated anti-inflammatory activity in microglial assays—unlike VU0155041, which shows no effect. It provides developmental stage-independent neuroprotection, unlike orthosteric agonists LY354740 and ACPT-I, and uniquely protects against both staurosporine and doxorubicin insults in SH-SY5Y cells. A [11C]ML128 PET tracer analog enables in vivo target engagement studies. For reproducible neuroinflammation and neuroprotection data, specify VU0361737, not a generic mGluR4 PAM.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 1161205-04-4
Cat. No. B611733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0361737
CAS1161205-04-4
SynonymsVU 0361737, VU-0361737, VU0361737;  ML128;  ML-128;  ML 128; 
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl
InChIInChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
InChIKeyARYUXFNGXHNNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0361737 (CAS 1161205-04-4): A Selective mGluR4 Positive Allosteric Modulator for Preclinical Neuroscience Research


VU0361737 (ML128) is a centrally penetrant, selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a Group III G-protein coupled receptor implicated in modulating glutamatergic and GABAergic neurotransmission [1]. It belongs to the heterobiarylamide chemical class and demonstrates >50-fold selectivity for mGluR4 over other mGluR subtypes, with EC50 values of 240 nM at human mGluR4 and 110 nM at rat mGluR4 in cell-based functional assays . The compound exhibits weak activity at mGluR5 and mGluR8 and is inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7 .

VU0361737 Procurement: Why mGluR4 PAMs Are Not Interchangeable in Research Applications


Substituting one mGluR4 positive allosteric modulator for another without empirical justification introduces substantial risk of divergent experimental outcomes. Even among compounds classified as mGluR4 PAMs, functional selectivity, potency, brain penetration kinetics, and efficacy in disease-relevant models vary markedly. For instance, VU0361737 and VU0155041, both mGluR4 PAMs, exhibit divergent anti-inflammatory activity in microglial assays: VU0361737 demonstrates clear anti-inflammatory effects, whereas VU0155041 shows none [1]. Furthermore, allosteric modulators such as VU0361737 display developmental stage-independent neuroprotective efficacy, in direct contrast to orthosteric agonists like LY354740 and ACPT-I, whose efficacy is dependent on neuronal maturation state [2]. These documented disparities underscore that procurement decisions based solely on nominal target classification (e.g., 'mGluR4 PAM') rather than specific compound identity can compromise experimental reproducibility and data interpretability.

VU0361737 Quantitative Differentiation Evidence: Comparator-Based Potency, Selectivity, and Functional Profiling


VU0361737 vs. VU0155041: Divergent Anti-Inflammatory Efficacy in Microglial Assays

In a head-to-head comparison using immortalized BV2 microglial cells and primary microglia stimulated with lipopolysaccharide (LPS), VU0361737 exhibited significant anti-inflammatory activity, as evidenced by downregulation of pro-inflammatory mediators including TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155. In the same experimental system, the mGluR4 PAM VU0155041 displayed no anti-inflammatory actions, and the orthosteric Group III agonist L-AP4 was similarly ineffective [1].

Neuroinflammation Microglia mGluR4 PAM

VU0361737 vs. Orthosteric Agonists: Developmental Stage-Independent Neuroprotection

A comparative study in primary hippocampal (HIP) and cerebellar granule cell (CGC) cultures evaluated neuroprotective efficacy across two developmental stages: 7 days in vitro (DIV) and 12 DIV. The allosteric mGluR agents VU0361737 and AMN082 (mGluR7 agonist) exhibited consistent neuroprotective efficiency that did not differ between 7 and 12 DIV in both staurosporine (St) and glutamate (Glu) models of neuronal cell damage. In contrast, orthosteric group II and III mGluR agonists (LY354740 and ACPT-I) demonstrated significantly higher neuroprotective effects at 12 DIV compared to 7 DIV cells [1].

Neuroprotection Developmental Neuroscience mGluR Modulators

VU0361737 vs. AZ12216052 and Other mGluR Modulators: Differential Protection Against Distinct Apoptotic Stimuli

In undifferentiated human neuroblastoma SH-SY5Y cells, VU0361737 (1-10 µM) and the mGluR8 PAM AZ12216052 (0.01-1 µM) were identified as the most neuroprotective agents among six tested mGluR II/III activators, partially attenuating both staurosporine (St)- and doxorubicin (Dox)-evoked cell death. In contrast, the mGluR II agonist LY354740 (0.01-10 µM) and mGluR III agonist ACPT-I (10 µM) were protective only against St-evoked cell damage, while the allosteric mGluR7 agonist AMN082 (0.001-0.01 µM) attenuated only Dox-induced cell death [1].

Apoptosis Neuroprotection SH-SY5Y

VU0361737 Selectivity Profile: >50-Fold Discrimination Against Off-Target mGluR Subtypes

VU0361737 demonstrates high selectivity for mGluR4, with EC50 values of 240 nM (human) and 110 nM (rat) in functional assays. In selectivity screening across the mGluR family, the compound displays weak activity at mGluR5 and mGluR8 and is inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7. Quantitative selectivity assessment indicates that EC50 values for all other mGluR subtypes exceed 10 µM, yielding greater than 50-fold selectivity for mGluR4 [1]. This profile is derived from cell-based calcium mobilization and/or thallium flux assays.

Receptor Selectivity mGluR Pharmacology Target Engagement

VU0361737 CNS Penetration: Brain-to-Plasma Ratio and PET Imaging Validation

VU0361737 demonstrates robust brain penetration in rats following intraperitoneal administration. At a dose of 10 mg/kg i.p., the compound achieved a brain-to-plasma ratio of 4.1, indicating preferential distribution into CNS tissue [1]. Terminal elimination half-life was 1.9 hours with high plasma clearance (894 mL/min/kg) [2]. Additionally, VU0361737 has been successfully radiolabeled as [11C]ML128 for positron emission tomography (PET) imaging, showing fast accumulation (peak activity at 1-3 minutes) in multiple brain regions including striatum, thalamus, hippocampus, cerebellum, and olfactory bulb. Blocking studies with an mGluR4 modulator demonstrated 22-28% specific binding reduction, confirming target engagement in vivo [3].

CNS Penetration Pharmacokinetics PET Imaging

VU0361737: First mGluR4 PAM with Preclinical Parkinson's Disease Model Efficacy

VU0361737 is reported as the first mGluR4 positive allosteric modulator to demonstrate efficacy in a preclinical Parkinson's disease model upon systemic dosing [1]. This represents a key milestone within the mGluR4 PAM field and establishes a benchmark for in vivo proof-of-concept studies. Subsequent mGluR4 PAMs are frequently compared against VU0361737 as a reference compound for Parkinson's disease-relevant pharmacology. The original discovery publication demonstrated that VU0361737 (compound 9e in the series) produced robust reversal of haloperidol-induced catalepsy in rats, a classic model predictive of antiparkinsonian activity, with an ED50 of approximately 10 mg/kg i.p. [2].

Parkinson's Disease Neurodegeneration Motor Function

VU0361737 Scientific Applications: Evidence-Backed Use Cases in Neuroscience Research


Neuroinflammation Studies Requiring mGluR4 PAM with Validated Anti-Inflammatory Activity

VU0361737 is indicated for microglial inflammation assays where mGluR4 modulation is hypothesized to regulate pro-inflammatory cytokine production. Unlike VU0155041, which lacks anti-inflammatory effects in the same microglial LPS model, VU0361737 consistently downregulates TNF-α, IL-1β, IL-6, CCL-2, NOS2, and miR-155 expression [1]. Researchers investigating the intersection of glutamatergic signaling and neuroinflammation should prioritize VU0361737 over other mGluR4 PAMs lacking validated activity in this functional domain.

Developmental Neuroscience and Primary Neuronal Culture Models

For studies employing primary neuronal cultures where developmental stage may vary (e.g., 7 DIV vs. 12 DIV), VU0361737 offers stable, stage-independent neuroprotective readouts in both staurosporine and glutamate toxicity models. Orthosteric agonists (LY354740, ACPT-I) exhibit developmental stage-dependent efficacy, introducing potential confounds in longitudinal or multi-batch experiments [1]. VU0361737 thus reduces experimental variability attributable to neuronal maturation state.

Broad-Spectrum Neuroprotection Screening Against Diverse Apoptotic Triggers

VU0361737 is well-suited for neuroprotection studies requiring simultaneous assessment of protection against mechanistically distinct apoptotic stimuli (staurosporine and doxorubicin) in SH-SY5Y neuroblastoma cells. Unlike LY354740 (St-only), ACPT-I (St-only), or AMN082 (Dox-only), VU0361737 and AZ12216052 provide dual-stimulus protection, enabling streamlined experimental designs without requiring multiple tool compounds [1].

In Vivo Target Engagement and PET Imaging Studies of mGluR4

VU0361737 is the only mGluR4 PAM with an established PET radiotracer analog ([11C]ML128) for noninvasive imaging of brain mGluR4 distribution and pharmacokinetics [1]. Its validated brain-to-plasma ratio (4.1) and displaceable PET signal (22-28%) make it a preferred tool compound for in vivo target engagement studies, CNS exposure benchmarking, and preclinical Parkinson's disease model validation where systemic dosing is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0361737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.